molecular formula C14H14N4O2S2 B2431681 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1798516-80-9

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2431681
CAS No.: 1798516-80-9
M. Wt: 334.41
InChI Key: JHVGPGSXWXAVEI-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazole ring, an imidazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and formaldehyde.

    Coupling of Thiazole and Imidazole Rings: The thiazole and imidazole rings are then coupled through a sulfonamide linkage. This step often involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atom in the imidazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-imidazole-4-sulfonamide is unique due to its specific combination of thiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-10-16-13(8-21-10)11-5-3-4-6-12(11)17-22(19,20)14-7-18(2)9-15-14/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGPGSXWXAVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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